REACTION_CXSMILES
|
C([NH:9][CH:10]1[CH2:15][C:14]([CH3:17])([CH3:16])[N:13]([CH3:18])[C:12]([CH3:20])([CH3:19])[CH2:11]1)(=O)C1C=CC=CC=1.[OH-].[Na+]>Cl>[CH3:18][N:13]1[C:14]([CH3:16])([CH3:17])[CH2:15][CH:10]([NH2:9])[CH2:11][C:12]1([CH3:20])[CH3:19] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC1CC(N(C(C1)(C)C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
EXTRACTION
|
Details
|
the mixture is repeatedly extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
after removal of the methylene chloride
|
Type
|
CUSTOM
|
Details
|
by evaporation
|
Type
|
DISTILLATION
|
Details
|
is distilled in vacuo, 300 parts of 1,2,2,6,6-pentamethyl-4-aminopiperidine boiling at 98° C./15 Torr
|
Type
|
DISTILLATION
|
Details
|
distilling over
|
Name
|
|
Type
|
|
Smiles
|
CN1C(CC(CC1(C)C)N)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |